molecular formula C10H13NS B1224616 2-(4-Methylphenyl)thiazolidine CAS No. 67086-82-2

2-(4-Methylphenyl)thiazolidine

Cat. No.: B1224616
CAS No.: 67086-82-2
M. Wt: 179.28 g/mol
InChI Key: NLKGQUAQKCOAHV-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)thiazolidine is a member of toluenes.

Scientific Research Applications

Optoelectronic Device Applications

2-(4-Methylphenyl)thiazolidine has been studied for its potential in optoelectronic device applications. Baroudi et al. (2020) synthesized 2–thioxo–3–N, (4–methylphenyl) thiazolidine–4–one and conducted spectroscopic studies, including 1H and 13C nuclear magnetic resonance (NMR), and ultraviolet–visible (UV–vis) spectroscopy. The optical gap energy was calculated to be around 3.91 eV. Density functional theory (DFT) computations suggested its applicability in optoelectronics due to its electrical properties, including polarizability and hyperpolarizability (Baroudi et al., 2020).

Cancer Research

Research has explored the role of thiazolidin compounds, including derivatives of this compound, in cancer treatment. Teraishi et al. (2005) identified thiazolidin compounds that inhibited the growth of human non-small-cell lung and colon cancer cells. The study found that these compounds led to G2/M phase arrest in cancer cells and required JNK activation, demonstrating potential antimitotic activity (Teraishi et al., 2005).

Synthesis and Crystallography

The synthesis and crystal structure of related thiazolidin compounds have been a subject of interest. Iyengar et al. (2005) synthesized 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one and analyzed its crystalline structure. Such studies are crucial for understanding the molecular geometry and potential applications of these compounds (Iyengar et al., 2005).

Prodrug Development

Nagasawa et al. (1984) explored 2-substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. These compounds were evaluated for their protective effect against acetaminophen-induced hepatotoxicity in mice. The study provides insights into the potential of thiazolidine derivatives in drug development (Nagasawa et al., 1984).

Antioxidant and Antitumor Potential

Research has also focused on the antioxidant and antitumor activities of thiazolidine derivatives. Gouda and Abu‐Hashem (2011) synthesized new thiazolidine and thiazolidinone derivatives and evaluated their antioxidant and antitumor properties. Such studies contribute to the understanding of these compounds' therapeutic potential (Gouda & Abu‐Hashem, 2011).

Antidiabetic Agents

Sohda et al. (1982) conducted a study on the synthesis of compounds with the thiazolidine structure and evaluated their hypoglycemic and hypolipidemic activities. The study highlighted the potential of thiazolidine derivatives as antidiabetic agents (Sohda et al., 1982).

ERK1/2 Inhibitors

Li et al. (2009) synthesized analogs of thiazolidine-2,4-dione as substrate-specific ERK1/2 inhibitors. This research is significant for understanding the pharmacophore of such compounds in the treatment of human leukemia (Li et al., 2009).

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Mechanism of Action

Target of Action

The primary targets of 2-(p-Tolyl)thiazolidine are 1,2-aminothiols . These are naturally present in proteins as N-terminal cysteine . The compound interacts with these targets to form thiazolidine, a process that is considered an interesting bioconjugation reaction .

Mode of Action

2-(p-Tolyl)thiazolidine interacts with its targets through a condensation reaction . This reaction involves the coupling of 1,2-aminothiols and aldehydes to form thiazolidine . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

Biochemical Pathways

The biochemical pathways affected by 2-(p-Tolyl)thiazolidine are primarily those involving proteins with N-terminal cysteine . The formation of thiazolidine can lead to the development of antibody-drug conjugates, protection for N-terminal cysteines, and the development of cyclic peptides . .

Pharmacokinetics

It’s known that the compound exhibits fast reaction kinetics and remains stable under physiological conditions This suggests that the compound may have good bioavailability

Result of Action

The primary result of the action of 2-(p-Tolyl)thiazolidine is the formation of thiazolidine . The formation of thiazolidine offers potential for the coupling of biomolecules, which can be beneficial in various biomedical applications .

Action Environment

The action of 2-(p-Tolyl)thiazolidine is influenced by the physiological environment . The compound exhibits fast reaction kinetics and remains stable under physiological conditions .

Biochemical Analysis

Biochemical Properties

2-(4-Methylphenyl)thiazolidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazolidine derivatives have been shown to interact with DNA gyrase, an essential enzyme in DNA replication and transcription . The interaction between this compound and DNA gyrase can inhibit the enzyme’s activity, leading to potential antimicrobial effects. Additionally, this compound may interact with other proteins involved in oxidative stress responses, such as antioxidant enzymes, thereby modulating cellular redox balance .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazolidine derivatives have been reported to affect the expression of genes involved in inflammation and oxidative stress . By modulating these pathways, this compound can potentially reduce inflammation and oxidative damage in cells. Furthermore, this compound may impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, such as the active site of DNA gyrase, leading to enzyme inhibition . Additionally, this compound may activate or inhibit other enzymes involved in cellular processes, such as antioxidant enzymes, by binding to their regulatory sites . These interactions can result in changes in gene expression, ultimately affecting cellular function and response to stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazolidine derivatives can degrade over time, leading to a decrease in their biological activity Long-term studies in in vitro and in vivo settings are necessary to determine the stability and sustained effects of this compound on cellular processes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects and dose-response relationships need to be carefully studied to determine the optimal dosage range for therapeutic applications of this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For instance, this compound may interact with enzymes involved in the detoxification of reactive oxygen species, such as superoxide dismutase and catalase . By modulating the activity of these enzymes, this compound can influence the cellular redox balance and protect cells from oxidative damage. Additionally, this compound may affect metabolic flux and metabolite levels by interacting with key enzymes in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can localize to specific compartments or organelles, where it exerts its effects on cellular processes . The localization and accumulation of this compound within cells are critical factors that determine its efficacy and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell . For example, this compound may localize to the mitochondria, where it can modulate mitochondrial function and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-(4-methylphenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKGQUAQKCOAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902638
Record name NoName_3177
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815553
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

67086-82-2
Record name Thiazolidine, 2-(p-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Methylphenyl)thiazolidine
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Q & A

Q1: What structural information about 2-(4-Methylphenyl)thiazolidine derivatives can be obtained from X-ray crystallography?

A1: X-ray crystallography provides a detailed three-dimensional structure of molecules within a crystal lattice. In the case of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid, a derivative of this compound, the study [] likely elucidated key structural features such as:

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